molecular formula C12H14O5 B14528284 2-(4-Methoxyphenyl)-2-methylbutanedioic acid CAS No. 62582-16-5

2-(4-Methoxyphenyl)-2-methylbutanedioic acid

Cat. No.: B14528284
CAS No.: 62582-16-5
M. Wt: 238.24 g/mol
InChI Key: NLRMEPLJCAESCF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylbutanedioic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylbutanedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the butanedioic acid moiety can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl-2-methylbutanedioic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-2-methylbutanediol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylbutanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl moiety but differs in the acetic acid group.

    2-(4-Methoxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of butanedioic acid.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of butanedioic acid.

Uniqueness

2-(4-Methoxyphenyl)-2-methylbutanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

62582-16-5

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methylbutanedioic acid

InChI

InChI=1S/C12H14O5/c1-12(11(15)16,7-10(13)14)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

NLRMEPLJCAESCF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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